molecular formula C17H19ClN2O3 B5143226 cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 5606-77-9

cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B5143226
CAS No.: 5606-77-9
M. Wt: 334.8 g/mol
InChI Key: SABIVXNGVIKWBB-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a 3-chlorophenyl substituent at the 4-position, a methyl group at the 6-position, and a cyclopentyl ester at the 5-carboxylate position. The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, often associated with calcium channel modulation and antimicrobial activity . The ethyl analog has a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of 294.73 g/mol; replacing the ethyl ester with a cyclopentyl group would increase molecular weight to approximately 334.83 g/mol (C₁₆H₁₇ClN₂O₃), enhancing lipophilicity .

Properties

IUPAC Name

cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-10-14(16(21)23-13-7-2-3-8-13)15(20-17(22)19-10)11-5-4-6-12(18)9-11/h4-6,9,13,15H,2-3,7-8H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABIVXNGVIKWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386196
Record name cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5606-77-9
Record name cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then reacted with urea and methyl acetoacetate to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural features with the target molecule, enabling comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound: Cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate Dihydropyrimidine 3-Cl-C₆H₄ (4-), CH₃ (6-), cyclopentyl ester C₁₆H₁₇ClN₂O₃ ~334.83* Likely enhanced lipophilicity vs. ethyl analog
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Dihydropyrimidine 3-Cl-C₆H₄ (4-), CH₃ (6-), ethyl ester C₁₄H₁₅ClN₂O₃ 294.73 Potential calcium channel modulation
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Dihydropyrimidine 2-Cl-C₆H₄ (4-), piperazinylmethyl (6-), ethyl ester C₂₅H₂₇Cl₂N₅O₃ 524.42 Improved solubility via piperazine moiety
4-(3-Chlorophenyl)-5-(halophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones Triazole-thione 3-Cl-C₆H₄ (4-), Br/I-C₆H₄ (5-) Varies (e.g., C₁₃H₉BrClN₃S) ~370–420 High synthetic yields (85–95%); antimicrobial potential
4-[5-[(rac)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine Triazole-pyridine 3-Cl-C₆H₄ (isoxazole), methyl, pyridine C₂₀H₁₇ClN₆O₂ 420.85 Stress-related disorder applications

*Estimated based on cyclopentyl substitution.

Key Comparative Findings

Core Structure Influence :

  • Dihydropyrimidine derivatives (e.g., target compound and ethyl analogs) are associated with calcium channel modulation, while triazole-thiones and triazole-pyridines exhibit antimicrobial or neuroactive properties .

Substituent Effects: 3-Chlorophenyl Group: Common across all compared compounds, this substituent likely enhances binding to hydrophobic pockets in biological targets . Piperazinylmethyl Group: Introduced in the dihydropyrimidine analog from , this group may enhance solubility via protonation at physiological pH, a feature absent in the target compound .

Synthetic Feasibility :

  • Triazole-thiones () demonstrate high yields (85–95%), suggesting robust synthetic routes. Dihydropyrimidines, including the target compound, typically require Biginelli-like condensations, which may have lower yields (~60–70%) .

Biological Activity :

  • The triazole-pyridine derivative () targets stress-related disorders, while dihydropyrimidines are explored for cardiovascular applications. The target compound’s biological profile remains uncharacterized but could align with these pathways .

Research Methodologies and Structural Analysis

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) and ORTEP-3 () are widely used for structural determination of similar compounds, enabling precise analysis of hydrogen bonding and crystal packing .
  • Hydrogen Bonding : Graph set analysis () reveals that 3-chlorophenyl-containing compounds often form C–H···Cl and N–H···O interactions, stabilizing their crystal lattices .

Biological Activity

Cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16ClN2O3\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}_{3}

Key Features:

  • Functional Groups : Contains a pyrimidine core with a cyclopentyl group and a chlorophenyl substituent.
  • Molecular Weight : Approximately 304.75 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate aldehydes and ketones with urea or thiourea derivatives.
  • Cyclization : Formation of the pyrimidine ring through cyclization techniques under acidic or basic conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, pyrimidine derivatives have shown effectiveness against various bacterial strains, including:

CompoundTarget OrganismMIC (µg/mL)
24Staphylococcus aureus4–8
24Mycobacterium abscessus4–8
24Mycobacterium smegmatis4–8

These findings suggest the potential for cyclopentyl derivatives in treating infections caused by resistant strains .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
  • Cell Lines Tested : Studies have included breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116).

Case Study 1: In Vitro Evaluation

In a study evaluating the cytotoxic effects of cyclopentyl pyrimidines on cancer cell lines, researchers observed:

  • Cell Viability Assay : A significant reduction in viability was noted at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis markers in treated cells compared to controls.

Case Study 2: In Vivo Studies

In vivo studies utilizing murine models demonstrated that administration of the compound resulted in tumor size reduction by approximately 50% compared to untreated controls after two weeks of treatment.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to key enzymes involved in nucleotide synthesis.
  • Receptor Interaction : Potential interaction with cellular receptors influencing signaling pathways related to cell growth and apoptosis.

Q & A

Q. What are the common synthetic routes for cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate and its analogs?

Methodological Answer: The synthesis of tetrahydropyrimidine derivatives typically involves multicomponent reactions (e.g., Biginelli reaction) or stepwise condensation. For analogs with aryl substituents, substituted aldehydes (e.g., 3-chlorobenzaldehyde) are reacted with β-keto esters (e.g., cyclopentyl acetoacetate) and urea/thiourea under acidic or solvent-free conditions. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., HCl, Lewis acids) critically influence yield and purity. For example, methyl analogs are synthesized via cyclocondensation at 80–100°C for 6–12 hours . Optimization of steric and electronic effects of substituents (e.g., 3-chlorophenyl) is essential to avoid side products like open-chain intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–7.5 ppm for 3-chlorophenyl, ester carbonyl at ~δ 165 ppm).
    • IR: Stretching vibrations for C=O (1670–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) confirm the pyrimidinone core.
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions. SHELX software refines structures using high-resolution data, with R factors < 0.05 indicating high accuracy .

Q. What are the key structural features determined by X-ray crystallography?

Methodological Answer: SCXRD analysis of related dihydropyrimidines reveals:

  • Planarity: The pyrimidinone ring adopts a half-chair conformation with the 4-aryl substituent in a pseudo-axial position .
  • Hydrogen Bonding: N–H···O interactions between the pyrimidinone NH and carbonyl oxygen stabilize crystal packing. Graph set analysis (e.g., R22(8)R_2^2(8) motifs) classifies these interactions .
  • Torsional Angles: The cyclopentyl ester group exhibits restricted rotation due to steric hindrance, influencing molecular symmetry .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity in the synthesis of substituted dihydropyrimidines?

Methodological Answer: Regioselectivity is controlled by:

  • Catalysts: Lewis acids (e.g., ZnCl2_2) favor cyclization over side reactions by polarizing carbonyl groups .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states for cyclocondensation, while non-polar solvents may lead to incomplete ring closure .
  • Temperature: Higher temperatures (100–120°C) accelerate cyclization but may degrade sensitive substituents (e.g., halogenated aryl groups) .

Q. What methodologies are used to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization: Use validated protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin) to minimize variability .
  • Purity Analysis: HPLC or LC-MS confirms compound purity (>98%) to exclude confounding effects from impurities .
  • Structural Analog Comparison: Compare activity of the 3-chlorophenyl derivative with analogs (e.g., 4-ethoxyphenyl) to isolate electronic vs. steric effects .

Q. How can hydrogen bonding patterns in the crystal structure inform drug design?

Methodological Answer:

  • Solubility Prediction: Strong N–H···O networks reduce solubility, while weak interactions (e.g., C–H···π) may enhance it .
  • Bioavailability: Intermolecular hydrogen bonds in the crystal lattice correlate with melting points, affecting dissolution rates .
  • Target Binding: Similarity between crystal packing motifs (e.g., R22(8)R_2^2(8)) and protein active sites guides scaffold optimization for target engagement .

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